Alogliptin Related Compound 18 Alogliptin Related Compound 18 A metabolite of Aloesin
Brand Name: Vulcanchem
CAS No.: 1430222-09-5
VCID: VC0192833
InChI:
SMILES:
Molecular Formula: C26H23N5O4
Molecular Weight: 469.5

Alogliptin Related Compound 18

CAS No.: 1430222-09-5

Cat. No.: VC0192833

Molecular Formula: C26H23N5O4

Molecular Weight: 469.5

Purity: > 95%

* For research use only. Not for human or veterinary use.

Alogliptin Related Compound 18 - 1430222-09-5

Specification

CAS No. 1430222-09-5
Molecular Formula C26H23N5O4
Molecular Weight 469.5
Appearance Solid powder

Introduction

Chemical Identity and Structural Characterization

Alogliptin Related Compound 18 is chemically identified as (R)-2-((6-(3-(1,3-Dioxoisoindolin-2-yl)piperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile. This compound is registered with the Chemical Abstracts Service (CAS) under the number 1430222-09-5 . The chemical structure features a phthalimide-protected piperidine group, which represents a key modification of the parent Alogliptin structure.

Basic Chemical Properties

The fundamental chemical properties of Alogliptin Related Compound 18 are summarized in the table below:

PropertyValue
CAS Number1430222-09-5
Molecular FormulaC₂₆H₂₃N₅O₄
Molecular Weight469.49 g/mol
Chemical ClassProtected Alogliptin derivative
SynonymsAlogliptin Impurity 79, Fluoroestradiol Impurity 16-18F
IUPAC Name2-[[6-[(3R)-3-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-piperidinyl]-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl]methyl]benzonitrile

Structural Comparison with Alogliptin

Alogliptin Related Compound 18 differs structurally from Alogliptin primarily in the modification of the 3-aminopiperidin-1-yl group. In this related compound, the amino group is protected by a phthalimide moiety, which is a common protecting group in organic synthesis . This structural difference has significant implications for the compound's physical properties and its role in the synthetic pathway of Alogliptin.

Relationship to Alogliptin

Structural Relationship

Alogliptin, with the molecular formula C₁₈H₂₁N₅O₂ and molecular weight of 339.39 g/mol, is a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes mellitus . Examining the structures of both compounds reveals that Alogliptin Related Compound 18 retains the core structural elements of Alogliptin but incorporates a phthalimide protecting group on the amino moiety of the piperidine ring.

Comparative Analysis of Alogliptin and Its Related Compound 18

CharacteristicAlogliptinAlogliptin Related Compound 18
Molecular FormulaC₁₈H₂₁N₅O₂C₂₆H₂₃N₅O₄
Molecular Weight339.39 g/mol469.49 g/mol
Functional Group at Position 3 of PiperidineFree amino groupPhthalimide-protected amino group
Pharmaceutical FunctionActive pharmaceutical ingredientSynthetic intermediate/Impurity
Biological ActivityDPP-4 inhibitorNot established, presumed inactive

Significance in Pharmaceutical Manufacturing

Role in Synthetic Pathway

Alogliptin Related Compound 18 is likely a protected intermediate in the synthesis of Alogliptin. The phthalimide protection of the amino group is a common strategy in organic synthesis to prevent unwanted reactions at that site during multi-step syntheses . This protected form allows for selective chemical modifications at other positions of the molecule before the final deprotection step to yield Alogliptin.

Analytical Detection Methods

Spectroscopic Identification

The structure of Alogliptin Related Compound 18, with its cyanobenzyl group and phthalimide moiety, presents distinct spectroscopic features that can aid in its identification:

  • The cyanobenzyl group provides a characteristic band in infrared spectroscopy

  • The aromatic systems in both the cyanobenzyl and phthalimide groups yield distinctive patterns in NMR spectroscopy

  • The molecular weight of 469.49 g/mol serves as a specific marker in mass spectrometry

Structural Insights and Mechanistic Implications

Structural Features

The chemical structure of Alogliptin Related Compound 18 provides insights into the binding mechanism of DPP-4 inhibitors. Alogliptin itself is known to interact with the DPP-4 enzyme through multiple binding points:

  • The cyanobenzyl group fills the S1 pocket of the enzyme formed by Val656, Tyr631, Tyr662, Trp659, Tyr666, and Val711

  • The uracil (pyrimidine-2,4-dione) ring engages in pi-stacking interactions with Tyr547

  • The 2-position carbonyl forms a hydrogen bond with the backbone NH of Tyr631

In Alogliptin Related Compound 18, the core structure maintaining these interaction points is preserved, though the phthalimide group would likely prevent proper binding to the enzyme target.

Structure-Activity Relationship Implications

The modification present in Alogliptin Related Compound 18 effectively demonstrates the importance of the free amino group in the pharmacological activity of Alogliptin. The phthalimide protection would prevent the formation of critical hydrogen bonds with Glu205/Glu206 in the DPP-4 enzyme, which are essential for the inhibitory activity of Alogliptin .

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